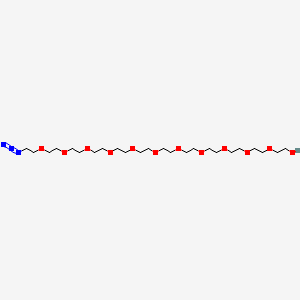

Azide-PEG12-alcohol

Übersicht

Beschreibung

Azide-PEG12-alcohol is a PEG derivative containing an azide group and a terminal hydroxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .

Synthesis Analysis

This compound is synthesized from alcohols by stirring a solution of sodium azide in DMSO with a thoroughly ground equimolecular mixture of triphenylphosphine, iodine, and imidazole .Molecular Structure Analysis

The molecular weight of this compound is 571.7 g/mol . It has a functional group of Azide/Alcohol . The molecular formula is C24H49N3O12 .Chemical Reactions Analysis

The azide group in this compound can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction is a key part of its utility in various applications.Physical And Chemical Properties Analysis

This compound is a PEG derivative that is soluble in aqueous media due to its hydrophilic PEG spacer .Wissenschaftliche Forschungsanwendungen

Conjugation Chemistry and Drug Delivery

Azido-functionalized polyethylene glycol (PEG) derivatives, such as Azide-PEG12-alcohol, play a significant role in conjugation chemistry and targeted drug delivery. Their incorporation into nanoparticle-forming polymeric systems enhances the targeting capabilities of drug delivery vehicles. Quantitative analysis of azide incorporation into PEG polymers is pivotal for their effective application, with methods like 1H Nuclear Magnetic Resonance (NMR) analysis facilitating straightforward end-group quantification (Semple et al., 2016).

Bioconjugation Applications

Heterobifunctional PEG derivatives, possessing both "click" and electrophilic functionalities, are prepared for use in bioconjugation. These derivatives enable versatile bioconjugation chemistry, where activated ester chemistry and "click" chemistry can be selectively performed, opening up new areas of orthogonal bioconjugation (Cardoen et al., 2012).

Environmental Considerations in Polymer Processing

The development of water and alcohol processable nanowires (NWs) with well-defined crystalline structures based on the solution assembly of azide-functionalized poly(3-hexylthiophene) (P3HT-azide) demonstrates an environmentally friendly approach to polymer processing. These NWs, after photo-cross-linking and "click" functionalization, show good thermal and chemical stability while being dispersible in water and alcohols, maintaining their electronic properties suitable for organic electronics applications (Kim et al., 2015).

Phase Transfer Catalysis

This compound derivatives have been utilized in phase transfer catalysis for nucleophilic substitution reactions of benzyl halides, facilitating the synthesis of benzyl azides and cyanides in water with good to excellent yields. This method highlights the efficacy of PEG-based dicationic ionic liquids as phase-transfer catalysts, showcasing an environmentally benign reaction medium (Godajdar & Ansari, 2015).

Biocompatible Polymer Synthesis

Functionalization of azide moiety-containing polyurethane with alkyne-decorated poly(ethylene glycol) through Cu(I)-catalyzed Huisgen [3+2] dipolar cycloaddition click chemistry has been achieved. This process results in amphiphilic PEG-functionalized polyurethanes that exhibit good biocompatible behavior, underscoring the importance of functionalized polyurethanes in biomedical applications (Rana, Lee, & Cho, 2010).

Wirkmechanismus

Target of Action

Azide-PEG12-alcohol is primarily used as a linker in the synthesis of PROTACs . PROTACs are bifunctional molecules that contain two different ligands connected by a linker; one ligand is for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

The azide group in this compound can react with molecules containing alkyne , BCN , or DBCO groups via a process known as Click Chemistry . This reaction yields a stable triazole linkage .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is exploited by PROTACs to selectively degrade target proteins .

Pharmacokinetics

This compound is a PEG-based linker , which means it contains a polyethylene glycol (PEG) spacer . This hydrophilic PEG spacer increases the compound’s solubility in aqueous media , which can potentially enhance its bioavailability.

Result of Action

The result of the action of this compound is the formation of a stable triazole linkage . This linkage is formed when the azide group in this compound reacts with alkyne, BCN, or DBCO groups in other molecules . This reaction is crucial in the synthesis of PROTACs, which can selectively degrade target proteins .

Action Environment

The action of this compound is influenced by the presence of molecules containing alkyne , BCN , or DBCO groups, as these are necessary for the Click Chemistry reaction to occur . Additionally, the compound’s solubility in aqueous media suggests that it may be more effective in such environments . .

Safety and Hazards

Zukünftige Richtungen

Azide-PEG12-alcohol is a versatile compound with potential for use in a variety of applications. Its ability to react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage makes it a valuable tool in chemical synthesis . Future research may explore new applications and methods of synthesis for this compound.

Biochemische Analyse

Biochemical Properties

Azide-PEG12-alcohol is a click chemistry reagent . It contains an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Cellular Effects

The compound’s solubility in aqueous media suggests that it could potentially interact with various types of cells .

Molecular Mechanism

This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H49N3O12/c25-27-26-1-3-29-5-7-31-9-11-33-13-15-35-17-19-37-21-23-39-24-22-38-20-18-36-16-14-34-12-10-32-8-6-30-4-2-28/h28H,1-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUKFRGNHZRMCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H49N3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73342-16-2 | |

| Record name | Azide-PEG12-alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-2-(cbz-amino)imidazo[1,2-A]pyridine](/img/structure/B3111177.png)

![N-(2-Aminophenyl)-4-[(4-methylidene-1-oxo-3H-isoquinolin-2-yl)methyl]benzamide;hydrochloride](/img/structure/B3111220.png)